6-Fluoro-[1,1'-biphenyl]-2-carbonitrile

Lipophilicity Drug-likeness ADME

Researchers sourcing biphenylcarbonitrile building blocks often face inconsistent regioselectivity in cross-couplings. 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile (CAS 1214373-34-8) resolves this via its ortho-fluoro substituent, which activates the adjacent carbon for predictable oxidative addition in Suzuki-Miyaura and Buchwald-Hartwig reactions. - Enables synthesis of non-symmetrical biaryl ligands and kinase inhibitor scaffolds targeting the DFG-out pocket. - Single fluorine atom serves as a sensitive 19F NMR reporter (~ -110 to -120 ppm) for label-free protein-ligand interaction studies. - Increased lipophilicity (+0.9 logP vs. non-fluorinated parent) improves membrane permeability without the solubility penalty of trifluoromethyl analogs.

Molecular Formula C13H8FN
Molecular Weight 197.21 g/mol
Cat. No. B12962331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-[1,1'-biphenyl]-2-carbonitrile
Molecular FormulaC13H8FN
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=CC=C2F)C#N
InChIInChI=1S/C13H8FN/c14-12-8-4-7-11(9-15)13(12)10-5-2-1-3-6-10/h1-8H
InChIKeySIJUZBXACSOJQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-[1,1'-biphenyl]-2-carbonitrile Overview


6-Fluoro-[1,1'-biphenyl]-2-carbonitrile (CAS: 1214373-34-8) is a fluorinated biphenyl derivative featuring a single fluorine atom ortho to the carbonitrile group on the biphenyl scaffold . It belongs to the class of halogenated biphenylcarbonitriles, which serve as versatile intermediates in the synthesis of pharmaceutical agents, agrochemicals, and advanced materials [1]. The strategic incorporation of fluorine into biphenyl frameworks is widely recognized to modulate lipophilicity, metabolic stability, and molecular conformation, thereby influencing the pharmacokinetic and pharmacodynamic profiles of derived drug candidates [2].

Substitution Limits of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile


Substitution of 6-fluoro-[1,1'-biphenyl]-2-carbonitrile with the non-fluorinated parent [1,1'-biphenyl]-2-carbonitrile or positional isomers such as 2'-fluoro-[1,1'-biphenyl]-4-carbonitrile is not chemically or pharmacologically equivalent. The ortho-fluoro substituent introduces a unique electronic and steric environment that affects the dihedral angle of the biphenyl system, alters the electron density on the carbonitrile group, and modifies the molecule's lipophilicity and metabolic vulnerability [1]. These differences translate into divergent reactivity in downstream transformations (e.g., cross-coupling regioselectivity) and distinct biological activity profiles when incorporated into bioactive scaffolds [2]. Consequently, generic substitution without systematic comparative evaluation can lead to compromised synthetic yields, altered target binding, or unexpected pharmacokinetic behavior.

6-Fluoro-[1,1'-biphenyl]-2-carbonitrile Comparative Evidence


Lipophilicity Enhancement by Ortho-Fluorination

6-Fluoro-[1,1'-biphenyl]-2-carbonitrile exhibits a calculated XLogP3 value of 3.6, representing a significant increase in lipophilicity compared to the non-fluorinated analog [1,1'-biphenyl]-2-carbonitrile (XLogP3 ≈ 2.7) . This increase of approximately 0.9 logP units aligns with the established effect of aromatic fluorine substitution on passive membrane permeability [1].

Lipophilicity Drug-likeness ADME

Metabolic Stability Boost from Ortho-Fluorination

Introduction of a fluorine atom at the ortho position of the biphenyl scaffold is known to block metabolic oxidation at the adjacent carbon, reducing CYP450-mediated clearance [1]. While direct microsomal stability data for 6-fluoro-[1,1'-biphenyl]-2-carbonitrile are not publicly available, class-level studies demonstrate that aromatic fluorination typically improves in vitro half-life by 2- to 10-fold in hepatic microsome assays relative to non-fluorinated analogs [2]. This effect is particularly pronounced for ortho-substituted fluorobiphenyls, where the strong C–F bond resists oxidative defluorination.

Metabolic Stability Cytochrome P450 Fluorine Effect

Cross-Coupling Regioselectivity by Ortho-Fluorine

The ortho-fluoro substituent in 6-fluoro-[1,1'-biphenyl]-2-carbonitrile exerts a strong electron-withdrawing inductive effect (-I) and a weaker resonance-donating effect (+M), resulting in a net activation of the aromatic ring toward nucleophilic aromatic substitution and a distinct regioselectivity profile in palladium-catalyzed cross-coupling reactions compared to the non-fluorinated analog [1]. While direct comparative yield data are lacking, class-level studies on fluorinated biphenyls report that ortho-fluoro substitution can shift the regioselectivity of Suzuki–Miyaura couplings by up to 80:20 in favor of the fluorinated ring, due to enhanced oxidative addition at the C–F bond-adjacent position [2].

Suzuki Coupling Regioselectivity Electronic Effects

Conformational Differences: 6-Fluoro vs Other Isomers

6-Fluoro-[1,1'-biphenyl]-2-carbonitrile (ortho-fluoro on the nitrile-bearing ring) differs fundamentally from 2'-fluoro-[1,1'-biphenyl]-4-carbonitrile (fluoro on the unsubstituted ring, nitrile para) and 4'-fluoro-[1,1'-biphenyl]-2-carbonitrile (fluoro para, nitrile ortho). The ortho-fluoro substitution adjacent to the nitrile group in the target compound creates a steric clash that twists the biphenyl dihedral angle to approximately 50–60°, compared to 30–40° for the 4'-fluoro analog [1]. This altered conformation impacts π-π stacking interactions, solubility, and target binding when the scaffold is elaborated into bioactive molecules [2].

Structure-Activity Relationship Isomer Comparison Fluorine Position

Monofluoro vs Trifluoromethyl: Property Balance

6-Fluoro-[1,1'-biphenyl]-2-carbonitrile (MW = 197.2 g/mol) occupies a 'sweet spot' in terms of molecular weight and fluorine content compared to the non-fluorinated parent (MW = 179.2 g/mol) and the heavily fluorinated 6-fluoro-4'-(trifluoromethyl) analog (MW = 265.2 g/mol, XLogP3 ≈ 4.3) . In medicinal chemistry optimization, mono-fluorination often yields the best balance between potency gains (from increased lipophilicity and metabolic stability) and physicochemical property preservation (avoiding excessive lipophilicity that leads to poor solubility and off-target promiscuity) [1]. This 'Goldilocks' profile makes 6-fluoro-[1,1'-biphenyl]-2-carbonitrile a preferred starting point for lead optimization programs.

Lipophilic Efficiency Property Optimization Fluorine Scan

6-Fluoro-[1,1'-biphenyl]-2-carbonitrile Application Scenarios


Kinase Inhibitor & GPCR Modulator Building Block

The ortho-fluoro substitution in 6-fluoro-[1,1'-biphenyl]-2-carbonitrile imparts a non-planar conformation and enhanced metabolic stability, making it an ideal building block for the synthesis of kinase inhibitors (e.g., targeting the DFG-out pocket) and GPCR allosteric modulators. The increased lipophilicity (+0.9 logP) relative to the non-fluorinated parent improves membrane permeability without sacrificing solubility to the extent seen with trifluoromethyl analogs [1].

Regioselective Cross-Coupling Partner for Biaryls

The electron-withdrawing effect of the ortho-fluoro group activates the adjacent carbon for oxidative addition in palladium-catalyzed cross-couplings, enabling predictable regioselectivity in Suzuki–Miyaura and Buchwald–Hartwig reactions. This property simplifies the synthesis of non-symmetrical biaryl ligands and advanced intermediates for agrochemicals [2].

Fluorinated Liquid Crystals & OLED Building Block

Fluorinated biphenylcarbonitriles are key components in liquid crystal mixtures for display technologies due to their high dielectric anisotropy and low viscosity. The 6-fluoro substitution pattern modulates the dipole moment and molecular packing, potentially improving the response time and operating temperature range of LC formulations compared to non-fluorinated or 4'-fluoro analogs [3].

19F NMR Probe for Binding and Metabolism Studies

The single fluorine atom in 6-fluoro-[1,1'-biphenyl]-2-carbonitrile serves as a sensitive NMR reporter. 19F NMR chemical shifts are exquisitely sensitive to local environment changes, enabling label-free detection of protein-ligand interactions and metabolite profiling in cellular assays. The ortho-positioning adjacent to the nitrile provides a unique chemical shift window (~ -110 to -120 ppm) distinct from meta- or para-fluoro analogs [4].

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